Methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4-methylpyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for the treatment of neurological disorders and cancer.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
L-trans-4-Methyl-2-pyrrolidinecarboxylic acid:
Pyrrolidine-2-one: A simpler pyrrolidine derivative with a ketone functional group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Uniqueness
Methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ester group allows for further chemical modifications, while the hydrochloride salt form enhances its solubility and stability in aqueous solutions.
Properties
Molecular Formula |
C7H14ClNO2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (2R,4S)-4-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChI Key |
WOOLOOYCBNNORY-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](NC1)C(=O)OC.Cl |
Canonical SMILES |
CC1CC(NC1)C(=O)OC.Cl |
Origin of Product |
United States |
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